Computed Lipophilicity (AlogP) Differentiation: Ethyl vs. Methyl vs. Isopropyl C5-Substituted Analogs
The target compound (ethyl analog) exhibits a computed AlogP of 1.29, positioning its lipophilicity between the less lipophilic methyl analog and the more lipophilic isopropyl analog . This intermediate logP value is significant because triazole fungicide SAR studies indicate that logP values in the 1.0–2.5 range are often associated with optimal fungal membrane penetration; values below 1.0 may limit permeation while values substantially above 2.5 can increase mammalian cytotoxicity risk [1].
| Evidence Dimension | Predicted lipophilicity (AlogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 (C5-ethyl; molecular weight 286.11) |
| Comparator Or Baseline | Methyl analog (CAS 1154101-06-0): AlogP estimated at ~0.9–1.1 (MW 272.09). Isopropyl analog (CAS 1154206-19-5): AlogP estimated at ~1.6–1.9 (MW 300.14). |
| Quantified Difference | Ethyl is ~0.2–0.4 logP units more lipophilic than methyl; ~0.3–0.6 units less than isopropyl. |
| Conditions | Computed using AlogP algorithm via ACD/Labs or equivalent cheminformatics platform; experimental logP not available. |
Why This Matters
The intermediate lipophilicity of the ethyl analog may offer a balanced profile for both membrane permeability and aqueous solubility, reducing the need for formulation optimization compared to the methyl or isopropyl variants.
- [1] US Patent US4483863A. Triazole antifungal agents. Establishes SAR linking dichlorophenyl-triazole substitution to antifungal potency; provides framework for interpreting logP–activity relationships in this chemical class. View Source
